6,6-Dimethylazepane-2,4-dione
Overview
Description
6,6-Dimethylazepane-2,4-dione, also known as DMAD or tert-butylglyoxaline, is a heterocyclic organic compound. It has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.19 g/mol . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Corrosion Inhibition
6,6-Dimethylazepane-2,4-dione derivatives show promising results in the field of corrosion inhibition. Research by Chafiq et al. (2020) focused on the use of this compound derivatives as green and environmentally friendly corrosion inhibitors for mild steel in acidic environments. The study highlighted their effectiveness, suggesting these compounds could be valuable in industries where corrosion resistance is crucial (Chafiq et al., 2020).
Synthesis and Structural Analysis
The compound has been a focus in the synthesis and structural analysis of organic compounds. Childers et al. (2006) described a reproducible method for preparing 6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione, showcasing its utility in organic synthesis (Childers et al., 2006).
Photochemical Reactivity
Studies have also explored the photochemical properties of compounds related to this compound. Okada et al. (1970) investigated the photochemical reactivity of 6,6-dimethylspiro[2.5]octane-4,8-dione, revealing insights into the behavior of β-diketones under light exposure, which is relevant in the field of photochemistry (Okada et al., 1970).
Antimicrobial Applications
The antimicrobial potential of this compound derivatives has been explored. Kou et al. (2009) synthesized compounds containing 6,6-dimethyl-1,3,5-triazinane-2,4-dione, which demonstrated antimicrobial properties when treated with sodium hypochlorite solutions. This suggests potential applications in antimicrobial coatings and materials science (Kou et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
6,6-dimethylazepane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-6(10)3-7(11)9-5-8/h3-5H2,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIZHCFAKRVNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(=O)NC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493156 | |
Record name | 6,6-Dimethylazepane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21455-90-3 | |
Record name | 6,6-Dimethylazepane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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